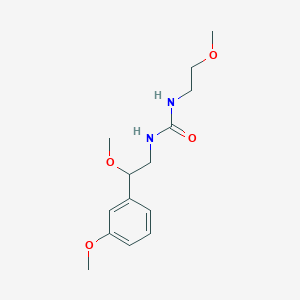

1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(2-methoxyethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of urea derivatives has been explored in various studies. For instance, the synthesis of 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea involved characterizing the structure through H-1-NMR, C-13-NMR, ESI-MS, and single-crystal X-ray diffraction, indicating a detailed approach to confirming the molecular structure of the synthesized compound . Another study reported the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea using two different methods, with the one-step synthesis involving a carbonylation reaction and the two-step synthesis requiring the preparation of an intermediate carbamate followed by a substitution reaction . These methods highlight the versatility in synthesizing urea derivatives, which can be tailored to improve yield and purity.

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The crystal structure of the compound from the first study was determined to be in the monoclinic space group P2(1)/c, with specific cell parameters and a calculated density, which is essential for understanding the compound's interactions at the molecular level . Such structural analyses are fundamental for the rational design of bioactive molecules and for predicting their interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of urea derivatives can be inferred from their synthesis and the functional groups present in their structure. The studies do not directly address the chemical reactions these compounds undergo, but the synthesis methods imply that urea derivatives can participate in carbonylation and substitution reactions, which are common in the formation of urea linkages . These reactions are important for the modification and optimization of pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The crystallographic data provided in the first study, including the density and space group, give an insight into the solid-state properties of the compound . However, the abstracts do not provide extensive data on other physical and chemical properties, which would be necessary for a comprehensive analysis of these aspects.

Antitumor Activities and Biochemical Evaluation

The antitumor activity of 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea was analyzed using an MTT assay, and the compound was also docked into the CDK4 protein to study its interactions with active site residues . This suggests potential applications in cancer therapy, where the compound's efficacy against specific targets is evaluated. Another study assessed a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for antiacetylcholinesterase activity, optimizing the spacer length for interaction with enzyme hydrophobic binding sites . These studies demonstrate the therapeutic potential of urea derivatives and the importance of structure-activity relationships in drug design.

Wissenschaftliche Forschungsanwendungen

Directed Lithiation and Substitution Reactions

Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea shows the utility of similar compounds in organic synthesis, enabling high yields of substituted products. This process demonstrates the compound's role in facilitating the introduction of various functional groups, highlighting its versatility in chemical synthesis (Smith, El‐Hiti, & Alshammari, 2013).

Lossen Rearrangement in Synthesis

The Lossen rearrangement, facilitated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, provides a method for synthesizing ureas from carboxylic acids. This technique underlines the strategic use of urea derivatives in constructing complex molecules, offering a straightforward path to ureas and highlighting environmentally friendly and cost-effective methods (Thalluri, Manne, Dev, & Mandal, 2014).

Enzyme Inhibition by Urea Derivatives

Research into tetrahydropyrimidine-5-carboxylates, a class of cyclic urea derivatives, reveals their potential as enzyme inhibitors. These compounds show effective inhibition profiles against acetylcholinesterase and butyrylcholinesterase, enzymes relevant in neurodegenerative diseases. This application signifies the therapeutic potential of urea derivatives in medicinal chemistry and drug design (Sujayev et al., 2016).

Antitumor Activities and Docking Study

The synthesis and structure characterization of a compound similar to the one of interest, focusing on its antitumor activities, showcases the biomedical relevance of urea derivatives. The docking studies into CDK4 protein interactions provide insights into the molecular basis of its antitumor efficacy, demonstrating the compound's potential in cancer therapy (Hu et al., 2018).

Catalytic Synthesis Using Ion-exchange Membranes

The catalytic synthesis of dihydropyrimidinones using strong acidic ion-exchange membranes from urea and other reagents highlights the compound's role in green chemistry. This synthesis route emphasizes the efficiency and environmental benefits of using ion-exchange membranes in the production of urea derivatives, contributing to sustainable chemical processes (Shi Ting-ting, 2004).

Eigenschaften

IUPAC Name |

1-(2-methoxyethyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4/c1-18-8-7-15-14(17)16-10-13(20-3)11-5-4-6-12(9-11)19-2/h4-6,9,13H,7-8,10H2,1-3H3,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZUUOHCGKLFJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCC(C1=CC(=CC=C1)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2547704.png)

![N-(4-chlorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2547707.png)

![N-(2-ethylhexyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/no-structure.png)

![5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2547713.png)

![6-[5-[2-(2-Fluorophenyl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2547714.png)

![Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2547715.png)

![2-[(2,3-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B2547720.png)

![2-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2547724.png)